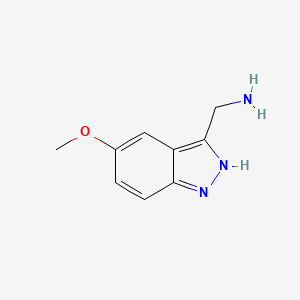

(5-Methoxy-1H-indazol-3-YL)methanamine

Description

General Overview of Indazole Heterocycles in Academic Research

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a cornerstone of modern medicinal chemistry. austinpublishinggroup.comnih.gov This "privileged scaffold" is a recurring motif in a multitude of biologically active compounds, conferring upon them a diverse array of pharmacological properties. researchgate.net The inherent versatility of the indazole nucleus has propelled it to the forefront of academic and industrial research, with a significant focus on its application in drug discovery and development. nih.gov Researchers have extensively explored the synthesis and functionalization of indazole derivatives, leading to the discovery of compounds with potent anti-inflammatory, anticancer, antimicrobial, and analgesic activities. nih.govresearchgate.net The ability of the indazole ring to act as a bioisostere for other important heterocycles, such as indole (B1671886), further enhances its value in the design of novel therapeutic agents. researchgate.net

Historical Development and Significance of Indazole Chemistry

The journey of indazole chemistry began in 1883 with its first synthesis by the eminent chemist Emil Fischer. bohrium.comresearchgate.net Since this seminal discovery, the field has witnessed remarkable growth, transitioning from fundamental academic exploration to significant real-world applications. The therapeutic relevance of the indazole scaffold is underscored by its presence in several clinically approved drugs. nih.gov For instance, Benzydamine is widely used for its anti-inflammatory and local anesthetic properties. wikipedia.org In the realm of oncology, indazole-containing drugs such as Axitinib, Entrectinib, and Niraparib have emerged as crucial treatments for various cancers, including renal cell carcinoma, non-small cell lung cancer, and ovarian cancer. bohrium.comnih.gov These successful examples serve as a testament to the enduring significance of indazole chemistry in addressing unmet medical needs.

Tautomeric Considerations in 1H-Indazoles and Research Implications

A fundamental aspect of indazole chemistry is the phenomenon of annular tautomerism, which arises from the migration of a proton between the two nitrogen atoms of the pyrazole ring. austinpublishinggroup.com Indazole can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the significantly less stable 3H-indazole. chemicalbook.com Extensive theoretical and experimental investigations have established that the 1H-tautomer is generally the most thermodynamically stable and, therefore, the predominant form. nih.govnih.govchemicalbook.com This tautomeric equilibrium has profound implications for the chemical behavior of indazoles, influencing their synthesis, reactivity, and ultimately, their biological activity. nih.gov For example, the regioselectivity of substitution reactions, such as N-alkylation, is critically dependent on the tautomeric form of the starting material and the reaction conditions employed. wuxibiology.combeilstein-journals.org A thorough understanding of these tautomeric considerations is therefore indispensable for the rational design and synthesis of specific indazole derivatives with desired physicochemical and pharmacological profiles.

The Unique Characteristics of the (5-Methoxy-1H-indazol-3-YL)methanamine Substructure as a Research Entity

The this compound substructure is a highly valuable building block in contemporary chemical research, particularly in the realm of medicinal chemistry. Its unique combination of structural features imparts favorable properties for molecular recognition and biological activity. The methoxy (B1213986) group at the 5-position can modulate the electronic character of the aromatic system and participate in hydrogen bonding interactions as an acceptor. The aminomethyl group at the 3-position provides a key point of attachment for further chemical modifications and can act as a hydrogen bond donor, which is often critical for anchoring a molecule to its biological target. nih.gov The rigid 1H-indazole core serves as a well-defined scaffold for the precise spatial orientation of these functional groups. This specific arrangement of functionalities has proven to be particularly advantageous in the development of kinase inhibitors, where the indazole scaffold can effectively mimic the hinge-binding interactions of ATP. nih.goved.ac.uk Furthermore, the structural similarity of the indazole ring to the indole nucleus has led to the exploration of this compound derivatives as bioisosteres of neuroactive tryptamines, highlighting its potential in neuroscience research. nih.gov

Structure

3D Structure

Properties

CAS No. |

885271-81-8 |

|---|---|

Molecular Formula |

C9H11N3O |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

5-methoxy-N-methyl-1H-indazol-3-amine |

InChI |

InChI=1S/C9H11N3O/c1-10-9-7-5-6(13-2)3-4-8(7)11-12-9/h3-5H,1-2H3,(H2,10,11,12) |

InChI Key |

PGQWBEZSZLMLQV-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(NN=C2C=C1)CN |

Canonical SMILES |

CNC1=NNC2=C1C=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methoxy 1h Indazol 3 Yl Methanamine and Its Analogues

Synthetic Routes to the 1H-Indazole Core

The construction of the 1H-indazole ring system can be achieved through numerous synthetic pathways, each offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions. These methods range from classical cyclization reactions to modern metal-catalyzed and electrochemical approaches.

Ring cyclization represents one of the most fundamental approaches to the 1H-indazole core. These strategies typically involve the intramolecular formation of a crucial N-N or C-N bond to construct the pyrazole (B372694) ring fused to the benzene (B151609) core.

One common method involves the cyclization of o-haloaryl N-sulfonylhydrazones. For instance, a thermo-induced isomerization followed by a Cu₂O-mediated cyclization has been developed to obtain 1H-indazoles. nih.gov Similarly, using Cu(OAc)₂·H₂O as a catalyst can also facilitate the cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov Another approach involves the intramolecular cyclization of picrylhydrazone into an indazole derivative, which has been systematically studied to optimize conditions and understand the reaction mechanism. rsc.org

A scalable synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole has been achieved through a three-step process starting from a trisubstituted benzene derivative. thieme-connect.com This process includes an ortho-directed lithiation, formation of a hydrazone, and a final intramolecular Ullmann reaction to yield the 1H-indazole. thieme-connect.com Furthermore, acid-catalyzed SN1-type ring closure of substituted 2-hydroxymethyl phenylhydrazines has been reported for the synthesis of 2,3-dihydro-1H-indazoles. mdpi.com

The table below summarizes various ring cyclization strategies for 1H-indazole synthesis.

| Starting Material | Key Strategy | Catalyst/Reagent | Reference |

|---|---|---|---|

| o-Haloaryl N-sulfonylhydrazones | Thermo-induced isomerization and cyclization | Cu₂O | nih.gov |

| o-Haloaryl N-sulfonylhydrazones | Cyclization | Cu(OAc)₂·H₂O | nih.gov |

| Picrylhydrazone | Intramolecular cyclization | Optimized conditions | rsc.org |

| Trisubstituted benzene derivative | Intramolecular Ullmann reaction | Copper catalyst | thieme-connect.com |

| 2-Hydroxymethyl phenylhydrazines | Acid-catalyzed SN1-type ring closure | Acid | mdpi.com |

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered rings, and it has been effectively applied to the synthesis of the 1H-indazole scaffold. wikipedia.org This reaction involves a 1,3-dipole reacting with a dipolarophile in a [3+2] cycloaddition manner. wikipedia.orgorganic-chemistry.org

A prominent example is the reaction between arynes and diazo compounds. organic-chemistry.org Arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, can react with various diazo compounds to afford a wide range of substituted indazoles in good to excellent yields under mild conditions. organic-chemistry.org This method is highly efficient for producing potentially biologically active indazoles. organic-chemistry.org Another variation involves the reaction of arynes with hydrazones, which can be modulated by different reaction conditions to use either N-tosylhydrazones or N-aryl/alkylhydrazones. organic-chemistry.org

The use of nitrile imines as 1,3-dipoles in reactions with benzyne (B1209423) offers a rapid and convergent route to N(1)-C(3) disubstituted indazoles. acs.orgacs.org The nitrile imines are generated in situ, and the reaction proceeds quickly, often within minutes, to provide the desired products in moderate to excellent yields. acs.orgacs.org This modular protocol is particularly valuable in drug discovery for creating chemical arrays. acs.org

| 1,3-Dipole | Dipolarophile | Key Features | Reference |

|---|---|---|---|

| Diazo compounds (from N-tosylhydrazones) | Arynes | Mild conditions, good yields for 3-substituted indazoles. | organic-chemistry.org |

| α-Diazomethylphosphonates | Arynes | Provides 3-alkyl/aryl-1H-indazoles efficiently. | nih.gov |

| Nitrile imines (in situ generated) | Benzyne | Rapid reaction (5 min), good yields for N(1)-C(3) disubstituted indazoles. | acs.orgacs.org |

A key strategy in indazole synthesis is the formation of the N-N bond through an oxidative cyclization process. This approach is particularly useful as it can often start from readily available precursors.

One such method involves the synthesis of indazoles from 2-aminomethyl-phenylamines. organic-chemistry.orgnih.gov This N-N bond-forming oxidative cyclization can selectively produce various 2-substituted 2H-indazoles, which are frequently utilized in drug design, as well as the less common 3H-indazoles. organic-chemistry.org The reaction conditions were optimized using reagents like (NH₄)₂MoO₄ and H₂O₂ at room temperature, achieving high yields. organic-chemistry.org The proposed mechanism suggests the oxidation of the anilinic nitrogen to a nitroso compound, which is followed by nucleophilic addition and cyclization. organic-chemistry.org

Another notable example is the Cu(OAc)₂-catalyzed N-N bond formation using oxygen as the terminal oxidant. nih.govresearchgate.net This reaction starts with readily available 2-aminobenzonitriles, which react with organometallic reagents to form o-aminoaryl N-H ketimine species. The subsequent copper-catalyzed cyclization in DMSO under an oxygen atmosphere produces a wide variety of 1H-indazoles in good to excellent yields. researchgate.net

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the preparation of indazoles is no exception. iosrjournals.org Catalysts based on palladium, copper, rhodium, and silver have been extensively used to facilitate C-N bond formation and C-H activation/amination, leading to efficient and selective syntheses. benthamdirect.comiosrjournals.orgnih.gov

Rhodium and copper co-catalyzed systems have been employed for the C-H activation and C-N/N-N coupling of imidate esters or N-H imines with nitrosobenzenes to yield 1H-indazoles under redox-neutral conditions. nih.govnih.gov Rhodium catalysis has also been used for amination with anthranil (B1196931) as the aminating agent. nih.gov

Copper-catalyzed reactions are prevalent, including the Cu(OAc)₂-mediated N-N bond formation from o-aminobenzonitriles and organometallic reagents, using oxygen as the sole oxidant. nih.gov Copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles has also been developed, offering better yields than two-step sequences. mdpi.com

Silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones is another effective method for constructing a variety of 1H-indazoles. acs.orgnih.gov This reaction is particularly useful for synthesizing 3-substituted indazoles that are difficult to obtain by other C-H amination methods. acs.org

The table below highlights several metal-catalyzed approaches to the 1H-indazole core.

| Catalyst System | Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| Rh(III)/Cu(II) | C-H activation, C-N/N-N coupling | Imidate esters and nitrosobenzenes | nih.govnih.gov |

| Pd(OAc)₂/P(tBu)₃·HBF₄ | Oxidative benzannulation | Pyrazoles and internal alkynes | nih.gov |

| Cu(OAc)₂ | N-N bond formation | 2-Aminobenzonitriles and organometallic reagents | nih.govresearchgate.net |

| AgNTf₂/Cu(OAc)₂ | Intramolecular oxidative C-H amination | Arylhydrazones | acs.orgnih.gov |

| CuI/1,10-phenanthroline | One-pot cyclization | 2-Iodobenzyl bromide and di-tert-butyl hydrazodiformate | mdpi.com |

While metal-catalyzed methods are powerful, the development of metal-free syntheses is highly desirable to avoid metal contamination in the final products, which is a significant concern in the pharmaceutical industry. iosrjournals.org Several effective metal-free protocols for 1H-indazole synthesis have been established.

A practical and scalable metal-free synthesis of 1H-indazoles has been achieved from o-aminobenzoximes. acs.org This method involves the selective activation of the oxime group in the presence of the amino group using methanesulfonyl chloride and triethylamine (B128534) under mild conditions. acs.org It is amenable to scale-up and provides the desired compounds in good to excellent yields. acs.org

Another metal-free approach involves the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives. organic-chemistry.org This one-pot reaction is operationally simple, mild, and insensitive to air and moisture, displaying a broad functional group tolerance. organic-chemistry.orgacs.org This method has been applied to the gram-scale synthesis of bioactive molecules. acs.org

Iodine-mediated reactions also provide a metal-free alternative. Diaryl and tert-butyl aryl ketone hydrazones can be treated with iodine in the presence of potassium iodide and sodium acetate (B1210297) to yield 1H-indazoles via direct aryl C-H amination. nih.gov Similarly, using [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant for arylhydrazones achieves the same transformation. nih.gov Iodobenzene can also be used catalytically with Oxone as the oxidant for the intramolecular C-H amination of hydrazones. iosrjournals.org

Electrochemical synthesis has emerged as a green and sustainable tool in organic chemistry, offering an alternative to conventional reagents for oxidation and reduction. rsc.org This approach has been successfully applied to the synthesis of 1H-indazoles.

An electrochemical radical Csp²–H/N–H cyclization of arylhydrazones has been developed to produce a variety of 1H-indazole derivatives in moderate to good yields. rsc.org This method utilizes anodic oxidation and is operationally simple. rsc.org Hexafluoroisopropanol (HFIP) serves not only as a solvent but also promotes the formation of N-centered free radicals. rsc.org

Furthermore, a transition-metal-free electrochemical synthesis of 1H-indazoles via an intramolecular N(sp²)–H/N(sp³)–H coupling reaction has been described. rsc.org This method uses commercially available ammonia (B1221849) as the nitrogen source and demonstrates a broad substrate scope, affording a range of substituted 1H-indazoles at room temperature. rsc.org The electrochemical outcomes can be controlled by the choice of cathode material, allowing for the selective synthesis of 1H-indazoles or their corresponding N-oxides. nih.gov Mechanistic studies suggest these reactions proceed through a radical pathway. nih.govresearchgate.net

Introduction and Functionalization of the Methanamine Moiety at the 3-Position

The introduction of a methanamine group at the C-3 position of the indazole ring is a critical step that can be achieved through various synthetic routes. These strategies often involve either direct amination or the introduction of a precursor functional group that can be subsequently converted to the desired aminomethyl moiety.

Direct C-H amination of the indazole ring at the C-3 position represents an efficient and atom-economical approach. Several methods have been developed to achieve this transformation, often employing transition-metal catalysts or radical-mediated processes.

Metal-Catalyzed C-H Amination: Copper-catalyzed regioselective C-H amination of 2H-indazoles has been demonstrated as a viable method under mild conditions. figshare.com These reactions can proceed through a radical pathway, enabling the formation of a C-N bond at the desired position. figshare.com

Electrochemical Amination: An electrochemical approach for the C-3 amination of 2H-indazoles has also been described, offering a sustainable alternative to traditional methods. chim.it

Radical-Mediated Amination: Metal-free radical processes, often using an oxidant like potassium persulfate, can be employed for C-3 amination, coupling indazoles with various nitrogen sources. chim.it

Synthesis from Precursors: An alternative to direct amination is the construction of the indazole ring from a starting material that already contains the necessary aminomethyl precursor. A notable method involves the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines. organic-chemistry.org This approach allows for the synthesis of various indazole tautomers from readily available starting materials. organic-chemistry.org

Another strategy involves the C-3 functionalization of a pre-formed indazole with a group that can be converted to a methanamine. For instance, regioselective lithiation at C-3 (often requiring N-2 protection with a group like 2-(trimethylsilyl)ethoxymethyl, or SEM) allows for the introduction of various electrophiles. nih.gov A nitrile or a carboxyl group can be introduced and subsequently reduced to the aminomethyl group.

Table 1: Selected Strategies for C-3 Functionalization of Indazoles

| Method | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Copper-Catalyzed Amination | Cu(II) catalyst, nitrogen source | C3-aminated indazole | figshare.com |

| Electrochemical Amination | Electrochemical cell, nitrogen source | C3-aminated indazole | chim.it |

| Oxidative Cyclization | (NH₄)₂MoO₄, H₂O₂ | Indazole from 2-aminomethyl-phenylamine | organic-chemistry.org |

| Directed Lithiation | n-BuLi, SEM-protected indazole, electrophile | C3-functionalized indazole | nih.gov |

Once the (indazol-3-yl)methanamine scaffold is assembled, the primary amine of the methanamine moiety serves as a versatile handle for further chemical modifications. This allows for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies. Common modifications include:

N-Alkylation: Introduction of alkyl groups to the nitrogen atom.

N-Acylation: Reaction with acylating agents (e.g., acid chlorides, anhydrides) to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

These modifications allow for fine-tuning of the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and basicity, which are crucial for its biological activity.

Regioselective Introduction of the 5-Methoxy Group

Achieving the desired 5-methoxy substitution pattern on the indazole ring is typically accomplished by starting with a pre-functionalized aromatic precursor, as late-stage functionalization of the indazole benzene ring can be challenging.

The most common and reliable strategy for synthesizing 5-methoxy-indazoles involves building the heterocyclic ring from a benzene derivative that already contains a methoxy (B1213986) group at the appropriate position. This approach ensures unambiguous regiochemistry.

A variety of cyclization reactions can be employed, starting from different functionalized methoxybenzenes:

From Substituted Anilines: Diazotization of ortho-alkylanilines is a classical method for indazole synthesis. nih.gov Starting with a 4-methoxy-2-methylaniline (B89876) derivative, for example, can lead to the formation of a 5-methoxy-indazole.

From Substituted Azobenzenes: Transition-metal-catalyzed C-H functionalization and cyclization of azobenzenes provide a route to N-aryl-2H-indazoles. mdpi.comnih.gov Using a meta-methoxy-substituted azobenzene (B91143) can lead to functionalization on the more electron-rich aryl ring, yielding the desired 5-methoxy product, although mixtures of regioisomers can occur. nih.gov

From Substituted Isatins: 5-methoxy-3-carboxy-1H-indazoles have been prepared from appropriately substituted isatins, which can then be further modified. researchgate.net

Table 2: Examples of Pre-functionalized Starting Materials for 5-Methoxy-Indazole Synthesis

| Starting Material Class | Example Precursor | Reaction Type | Product |

|---|---|---|---|

| Anilines | 4-Methoxy-2-alkylaniline | Diazotization/Cyclization | 5-Methoxy-1H-indazole |

| Azobenzenes | (E)-1-(3-methoxyphenyl)-2-phenyldiazene | Co(III) or Rh(III) Catalyzed C-H Functionalization | 5-Methoxy-2-phenyl-2H-indazole |

| Isatins | 5-Methoxyisatin | Ring Opening/Cyclization | 5-Methoxy-1H-indazole-3-carboxylic acid |

The direct introduction of a methoxy group at the C-5 position of an existing indazole ring is a less common strategy. This is primarily due to the challenges associated with controlling the regioselectivity of electrophilic aromatic substitution on the benzene portion of the indazole nucleus. The directing effects of both the fused pyrazole ring and any substituents already present can lead to mixtures of isomers, making purification difficult. While methods for C-H functionalization of the indazole core are advancing, they are more established for the C-3, N-1, and N-2 positions than for specific positions on the benzo ring. benthamdirect.combohrium.com

Green Chemistry Principles in (5-Methoxy-1H-indazol-3-YL)methanamine Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for indazoles. benthamdirect.combohrium.com These approaches aim to minimize environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Key green chemistry strategies applied to indazole synthesis include:

Photocatalysis: Visible light-promoted reactions offer a metal-free and environmentally benign method for indazole synthesis. rsc.org For instance, the deoxygenative cyclization of o-carbonyl azobenzene can be achieved under visible light without the need for metal catalysts or hydrogen sources. rsc.org

Avoidance of Costly or Toxic Metal Catalysts: Traditional methods often rely on expensive and potentially toxic heavy metal catalysts like palladium. researchgate.net Newer methods focus on using more abundant and less hazardous catalysts or developing metal-free reaction pathways. researchgate.net

Use of Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives is a central tenet of green chemistry. Polyethylene glycol (PEG) has been used as a green solvent for the copper(I) oxide nanoparticle-catalyzed synthesis of 2H-indazoles. organic-chemistry.org

One-Pot Reactions: Designing multi-component, one-pot reactions improves efficiency and reduces waste by minimizing intermediate purification steps. Three-component reactions of 2-halobenzaldehydes, primary amines, and sodium azide (B81097) have been developed for the efficient synthesis of 2H-indazoles. organic-chemistry.org

The application of these principles not only reduces the environmental footprint of synthesizing this compound and its analogues but also often leads to more efficient and economically viable processes. researchgate.net

Application of Heterogeneous Catalysts

The final and crucial step in the synthesis of this compound is the reduction of the nitrile group of its precursor, 5-Methoxy-1H-indazole-3-carbonitrile. Heterogeneous catalysts are widely favored for this transformation due to their ease of separation from the reaction mixture, reusability, and often milder reaction conditions compared to homogeneous counterparts.

Commonly employed heterogeneous catalysts for the reduction of aromatic and heteroaromatic nitriles include palladium on carbon (Pd/C) and Raney Nickel (Raney Ni). These catalysts facilitate the hydrogenation of the nitrile to the corresponding primary amine.

The catalytic hydrogenation of nitriles is a well-established method for the synthesis of primary amines. bme.hu However, controlling the selectivity to avoid the formation of secondary and tertiary amine byproducts can be a challenge. bme.hu The choice of catalyst, solvent, temperature, and hydrogen pressure all play a critical role in achieving high yields of the desired primary amine.

For instance, studies on the hydrogenation of benzonitrile (B105546), a simpler aromatic nitrile, have shown that supported palladium catalysts can be highly effective. acs.org The reaction mechanism involves the initial reduction of the nitrile to an imine intermediate, which is then further hydrogenated to the primary amine. rsc.org

In the context of indazole derivatives, Raney cobalt has been utilized for the chemoselective reduction of nitriles in polyfunctionalized molecules. For example, the reduction of a coumarin-based nitrile was successfully achieved using Raney cobalt in the presence of methanolic ammonia to yield the corresponding aminomethyl derivative. rsc.org Similarly, Raney Nickel has been employed for the hydrogenation of various nitriles, although sometimes with lower selectivity compared to cobalt-based catalysts. rsc.org

A carbon-coated nickel-based catalyst (Ni/NiO@C) has been developed for the hydrogenation of aromatic nitriles to primary amines under relatively mild conditions (120 °C, 10 bar H₂), demonstrating high conversion (>99%) and selectivity (up to 98.25%) for various substrates containing functional groups like methoxy. rsc.org This type of catalyst's magnetic nature also simplifies its recovery and reuse. rsc.org

| Catalyst | Substrate | Product | Solvent | Conditions | Yield | Reference |

| Pd/C | Benzonitrile | Benzylamine | Propan-2-ol | 333 K, 4 barg H₂ | - | acs.org |

| Raney Cobalt | Coumarin-based nitrile | 7-aminomethyl-substituted congener | Methanolic ammonia | - | 62% | rsc.org |

| Ni/NiO@C | 4-Methoxybenzonitrile | 4-Methoxybenzylamine | Ethanol (B145695) | 120 °C, 10 bar H₂, 4 h | >99% conv., 98.25% sel. | rsc.org |

Utilization of Sustainable Solvent Systems

The principles of green chemistry encourage the use of sustainable and environmentally benign solvents in chemical synthesis. In the context of synthesizing this compound and its analogues, the choice of solvent for the catalytic hydrogenation step is crucial.

Traditionally, organic solvents like methanol, ethanol, and dioxane have been used for such reductions. nih.gov However, there is a growing trend towards using greener alternatives. Water is a highly desirable green solvent due to its non-toxic, non-flammable, and abundant nature. High turnover Pd/C catalysts have been developed for nitro group reductions in water, a transformation that often precedes nitrile formation in a synthetic sequence. researchgate.net

Ethanol, often produced from renewable resources, is also considered a greener solvent. A mixture of absolute ethanol was used in the reduction of a nitroindazole precursor with SnCl₂, a step that would lead to the amine precursor for the indazole core. nih.gov

Continuous-flow hydrogenation processes often utilize green solvents. For example, in the synthesis of venlafaxine, a polysilane/SiO₂-supported palladium catalyst was used in a continuous-flow system with methanol/dioxane or ethanol/dioxane as the solvent system. nih.gov The ability to operate these systems for extended periods without loss of catalyst activity highlights their sustainability. nih.gov

| Reaction Step | Solvent System | Sustainability Aspect | Reference |

| Nitro Group Reduction | Water | Non-toxic, non-flammable, abundant | researchgate.net |

| Nitroindazole Reduction | Absolute Ethanol | Renewable resource | nih.gov |

| Nitrile Hydrogenation (Flow) | Methanol/Dioxane, Ethanol/Dioxane | Used in efficient continuous-flow process | nih.gov |

Optimization of Reaction Conditions and Yields in Multi-step Synthesis

The synthesis of the indazole core itself can be optimized. For example, the C-3 functionalization of 1H-indazole can be achieved through Suzuki-Miyaura cross-coupling reactions. The development of recyclable ferrocene-based palladium catalysts for this reaction contributes to a more sustainable and efficient process. scispace.com

In the crucial nitrile hydrogenation step, reaction conditions significantly influence the outcome. For the hydrogenation of benzonitrile over a Pd/Al₂O₃ catalyst in a fixed-bed reactor, catalyst deactivation was observed over extended run times due to the deposition of carbonaceous compounds on the catalyst surface. acs.org This highlights the importance of optimizing reaction conditions to prolong catalyst lifetime.

The selective hydrogenation of nitriles to primary amines often requires careful control of the reaction environment. The use of additives can sometimes suppress the formation of secondary and tertiary amines. For instance, in the hydrogenation of dinitriles over Raney®-Ni, the reactivity and mechanism are highly influenced by the hydrocarbon chain length and solvent interactions. bme.hu

Automated optimization of multi-step, multiphase continuous flow processes is a modern approach to enhance efficiency in pharmaceutical synthesis. This involves using algorithms to explore different reaction conditions and identify the optimal parameters for maximizing yield and purity while reducing waste. chemrxiv.org

A study on the selective hydrogenation of nitriles to primary amines using a polysilane/SiO₂-supported palladium catalyst under continuous-flow conditions demonstrated the importance of optimizing parameters such as temperature, H₂ pressure, and flow rate for different substrates. For aromatic nitriles, milder conditions (60 °C, 50 kPa(G) H₂) were sufficient, while more demanding aliphatic nitriles required higher temperatures and pressures. nih.gov

| Parameter | Effect on Reaction | Example | Reference |

| Catalyst Choice | Influences selectivity and activity | Supported Pd effective for hydrogenation and hydrogenolysis | acs.org |

| Reaction Temperature | Affects reaction rate and catalyst stability | Higher temperatures may be needed for less reactive substrates | nih.gov |

| Hydrogen Pressure | Drives the hydrogenation reaction | Higher pressure can improve conversion for sterically hindered substrates | nih.gov |

| Solvent | Can influence catalyst activity and selectivity | Anhydrous systems can suppress side reactions | nih.gov |

| Flow Rate (in flow chemistry) | Determines residence time and throughput | Can be adjusted to optimize conversion | nih.gov |

Chemical Reactivity and Derivatization Studies of 5 Methoxy 1h Indazol 3 Yl Methanamine

Reactivity of the Primary Amine Functionality

The primary amine group in (5-Methoxy-1H-indazol-3-YL)methanamine is a key site for a multitude of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Amide Formation Reactions

The primary amine readily undergoes acylation reactions with various acylating agents to form stable amide linkages. This transformation is fundamental in medicinal chemistry for the synthesis of biologically active compounds.

Commonly, the reaction is carried out with acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. Alternatively, direct coupling with carboxylic acids can be achieved using a variety of coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the primary amine.

| Acylating Agent | Coupling Reagent/Base | General Product |

| Acyl Chloride (R-COCl) | Triethylamine, Pyridine | N-((5-Methoxy-1H-indazol-3-yl)methyl)acetamide |

| Carboxylic Acid (R-COOH) | HATU, HOBt, EDC | N-((5-Methoxy-1H-indazol-3-yl)methyl)benzamide |

Urea (B33335) and Carbamate (B1207046) Synthesis

The nucleophilic nature of the primary amine allows for its reaction with isocyanates and chloroformates to yield urea and carbamate derivatives, respectively. These functional groups are prevalent in many pharmaceutical agents.

The synthesis of ureas is typically achieved by the direct reaction of the amine with an isocyanate. This reaction is generally high-yielding and proceeds under mild conditions. Carbamate formation involves the reaction of the amine with a chloroformate in the presence of a base to scavenge the generated HCl.

| Reagent | Functional Group Formed | General Product |

| Isocyanate (R-NCO) | Urea | 1-((5-Methoxy-1H-indazol-3-yl)methyl)-3-phenylurea |

| Chloroformate (R-OCOCl) | Carbamate | Methyl ((5-methoxy-1H-indazol-3-yl)methyl)carbamate |

Exploration of Other Nitrogen-Centered Derivatizations

Beyond amide, urea, and carbamate formation, the primary amine of this compound can participate in other important nitrogen-centered derivatizations.

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base affords sulfonamides, a class of compounds with a broad spectrum of biological activities. The choice of sulfonyl chloride allows for the introduction of various aryl or alkyl substituents.

Reductive Amination: The primary amine can undergo reductive amination with aldehydes or ketones. This two-step, one-pot process involves the initial formation of an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. This method provides a powerful tool for the alkylation of the primary amine. sigmaaldrich.com

Reactivity of the Indazole Ring System

The indazole ring, being an aromatic system, is susceptible to electrophilic substitution. The position of substitution is dictated by the directing effects of the existing substituents: the methoxy (B1213986) group at the 5-position and the methanamine side chain at the 3-position.

Electrophilic Substitution Patterns on the Indazole Scaffold

The methoxy group at the 5-position is a strongly activating, ortho- and para-directing group due to its ability to donate electron density to the benzene (B151609) ring via resonance. organicchemistrytutor.comyoutube.com The methanamine substituent at the 3-position, being an alkyl group, is a weakly activating, ortho- and para-directing group.

Considering these directing effects, electrophilic substitution is predicted to occur preferentially at the 4- and 6-positions of the indazole ring, which are ortho and para to the activating methoxy group. The 7-position is also a potential site for substitution. The precise substitution pattern will depend on the specific electrophile and the reaction conditions employed.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although these reactions can be complicated by the presence of the basic nitrogen atoms in the indazole ring.

Nucleophilic Aromatic Substitution with Indazole Derivatives

Nucleophilic aromatic substitution (SNA r) on the indazole ring is generally less facile than electrophilic substitution and typically requires the presence of a good leaving group (such as a halogen) and activation by electron-withdrawing groups on the aromatic ring.

For this compound derivatives, SNA r reactions would necessitate prior functionalization of the indazole ring with a suitable leaving group, for example, through halogenation. The electron-donating nature of the methoxy group would disfavor SNA r on the benzene portion of the indazole ring. However, if a leaving group is present at a position activated by an electron-withdrawing group, nucleophilic displacement can occur. For instance, if a nitro group were introduced onto the ring, a suitably positioned halogen could be displaced by various nucleophiles such as amines or alkoxides.

Stereochemical Considerations in the Synthesis of Chiral Analogues

The creation of chiral analogues of this compound involves the introduction of one or more stereocenters. The primary focus is typically on the carbon atom bearing the amino group. Achieving high levels of stereocontrol in the synthesis of these analogues is paramount for investigating their structure-activity relationships. The strategies to achieve this can be broadly categorized into asymmetric synthesis, where the desired stereoisomer is formed preferentially, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

Several powerful strategies have been developed for the asymmetric synthesis of chiral amines, which could be adapted to produce chiral derivatives of this compound. These include the asymmetric hydrogenation of prochiral imines, direct asymmetric reductive amination of ketones, the use of chiral auxiliaries, and enzymatic methods.

Asymmetric Hydrogenation of Prochiral Imines

One of the most direct and efficient methods for preparing chiral amines is the asymmetric hydrogenation of prochiral imines. nih.gov This approach would involve the initial synthesis of a suitable imine precursor derived from a carbonyl compound, such as 5-methoxy-1H-indazole-3-carbaldehyde. The subsequent hydrogenation in the presence of a chiral transition metal catalyst, typically based on iridium, rhodium, or ruthenium with chiral phosphine (B1218219) ligands, can afford the desired chiral amine with high enantioselectivity. nih.govacs.org

The success of this method is highly dependent on the choice of catalyst and reaction conditions. While no specific examples exist for the hydrogenation of an imine derived from 5-methoxy-1H-indazole-3-carbaldehyde, extensive research on the asymmetric hydrogenation of N-aryl imines demonstrates the potential of this strategy. nih.gov

Table 1: Examples of Asymmetric Hydrogenation of N-Aryl Imines with Chiral Catalysts

| Imine Substrate | Chiral Catalyst | H₂ Pressure (atm) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| N-(1-phenylethylidene)aniline | [Ir(COD)Cl]₂ / (S)-f-Binaphane | 50 | Toluene | 98 | 95 |

| N-(1-(4-methoxyphenyl)ethylidene)aniline | [Rh(COD)₂]BF₄ / (R,R)-Me-DuPhos | 10 | Methanol | >99 | 96 |

Data in this table is illustrative of the general method and is based on findings for structurally related N-aryl imines, not the specific indazole-derived substrate.

Direct Asymmetric Reductive Amination

Direct asymmetric reductive amination (DARA) of a ketone is another highly atom-economical method for synthesizing chiral primary amines. thieme-connect.comresearchgate.net This one-pot reaction combines a ketone, an amine source (such as ammonia (B1221849) or an ammonium (B1175870) salt), and a reducing agent in the presence of a chiral catalyst. acs.org For the synthesis of chiral analogues of this compound, a potential starting material would be 3-acetyl-5-methoxy-1H-indazole.

This method avoids the pre-formation and isolation of an intermediate imine, which can sometimes be unstable. thieme-connect.com Ruthenium and iridium catalysts with chiral diphosphine ligands have proven to be highly effective for this transformation. researchgate.netacs.org

Table 2: Examples of Direct Asymmetric Reductive Amination of Aryl Ketones

| Ketone Substrate | Amine Source | Chiral Catalyst | H₂ Pressure (MPa) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Acetophenone | NH₄OAc | Ru(OAc)₂[(S)-BINAP] | 0.8 | 95 | 97 |

| 2-Acetylpyridine | NH₄TFA | Ru(OAc)₂[(S)-BINAP] | 0.8 | >99 | >99 |

Data in this table is representative of the DARA methodology for analogous aryl ketones. NH₄TFA = Ammonium trifluoroacetate. acs.org

Use of Chiral Auxiliaries

A well-established method for diastereoselective synthesis involves the use of a chiral auxiliary. osi.lv This approach entails covalently attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of chiral this compound analogues, a chiral auxiliary, such as a sulfinamide (e.g., Ellman's auxiliary) or a chiral amine like pseudoephenamine, could be condensed with an appropriate indazole-based carbonyl compound to form a chiral imine or enamine. osi.lvharvard.edunih.gov Nucleophilic addition to this intermediate would proceed with high diastereoselectivity due to steric hindrance imposed by the auxiliary. Subsequent removal of the auxiliary would yield the enantiomerically enriched amine.

Table 3: Diastereoselective Addition to Imines Bearing Chiral Auxiliaries

| Substrate (Imine of) | Chiral Auxiliary | Nucleophile | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Benzaldehyde | (R)-tert-Butanesulfinamide | MeLi | 98:2 |

| Propiophenone | (1S,2S)-Pseudoephenamine | Allylmagnesium bromide | 99:1 |

Data in this table illustrates the high levels of diastereoselectivity achievable with common chiral auxiliaries on representative carbonyl compounds. osi.lvharvard.edusci-hub.se

Enzymatic and Classical Resolution

In cases where a racemic mixture of this compound is synthesized, resolution strategies can be employed to separate the enantiomers.

Enzymatic Kinetic Resolution: Enzymes such as lipases or proteases can selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. Transaminases can also be used in a process called deracemization, where one enantiomer is selectively oxidized to the corresponding ketone, which is then re-aminated to the desired enantiomer. researchgate.netmdpi.comnih.gov This can theoretically lead to a 100% yield of a single enantiomer.

Classical Resolution via Diastereomeric Salts: This method involves reacting the racemic amine with a chiral resolving agent, such as an enantiomerically pure carboxylic acid (e.g., tartaric acid or mandelic acid), to form a mixture of diastereomeric salts. chemeurope.comlibretexts.orgwikipedia.org These diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. libretexts.org Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.

Computational and Theoretical Investigations of 5 Methoxy 1h Indazol 3 Yl Methanamine and Its Derivatives

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a key computational method used to predict the preferred orientation of a ligand when bound to a target receptor. For indazole derivatives, these studies are instrumental in elucidating their mechanism of action against various biological targets. Researchers have successfully used docking to investigate indazole compounds as potential inhibitors for targets such as Hypoxia-Inducible Factor-1α (HIF-1α), estrogen receptor alpha (ER-α), and DNA gyrase. nih.govresearchgate.netjmchemsci.com Such studies help identify the most promising candidates for further development based on their predicted binding affinity and interaction patterns within the receptor's active site. jmchemsci.comjocpr.com

Docking simulations predict how molecules like (5-Methoxy-1H-indazol-3-YL)methanamine and its analogues fit into the binding pocket of a protein. The primary output of these simulations includes the binding energy, which estimates the affinity of the ligand for the receptor. Lower binding energy values typically indicate a more stable and favorable interaction. For instance, studies on various N-trityl-3-amino/alkoxy substituted 5-azaindazoles against cancer-related proteins such as PBR and MDM2 have shown binding energies ranging from -257 to -359 kcal/mol, indicating strong potential interactions. jocpr.com Similarly, docking of novel indazole derivatives with the DNA gyrase enzyme has also revealed excellent bonding interactions. jmchemsci.com

| Indazole Derivative Class | Protein Target | Reported Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | MDM2-p53 | -359.20 | GLN72, HIS73 |

| 3-amino/alkoxy substituted-azaindazoles | PBR | -257.9 to -286.4 | LEU43, GLN109, ILE141, LYS140, PHE23, LEU30 |

| 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivatives | DNA gyrase (1KZN) | Not explicitly quantified, but described as "excellent" | Not explicitly listed |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.govnih.gov These methods can calculate the distribution of electrons within a molecule, which is fundamental to its reactivity and interaction with other molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich and electron-deficient regions of a molecule, predicting sites for electrophilic and nucleophilic attack. epstem.net These computational analyses are crucial for understanding the intrinsic properties of indazole derivatives and predicting their chemical behavior. epstem.netepstem.net

| Parameter | Significance | Typical Application for Indazole Derivatives |

|---|---|---|

| HOMO Energy | Energy of the outermost electron orbital; relates to electron-donating ability. | Predicting reactivity and interaction with electron-accepting sites on a receptor. |

| LUMO Energy | Energy of the first unoccupied electron orbital; relates to electron-accepting ability. | Predicting reactivity and interaction with electron-donating sites on a receptor. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Assessing the kinetic stability of the molecule. A smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution on the molecule's surface. | Identifying regions prone to non-covalent interactions, such as hydrogen bonding. |

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static snapshot of a ligand-receptor interaction, the biological environment is dynamic. Conformational analysis explores the different spatial arrangements (conformations) a molecule can adopt, which is crucial as only specific conformations may be biologically active. Molecular Dynamics (MD) simulations extend this by simulating the movements of atoms in the ligand-receptor complex over time. flinders.edu.au MD studies on indazole derivatives have been used to assess the stability of the docked pose within the active site of a protein. nih.gov By observing the trajectory of the ligand over nanoseconds, researchers can confirm whether the key interactions identified in docking are maintained, thus providing a more accurate and reliable model of the binding event. nih.govflinders.edu.au

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For indazole analogues, 3D-QSAR studies are particularly valuable. nih.gov These models correlate the inhibitory potency of compounds with their 3D properties, such as steric (shape) and electrostatic (charge) fields. nih.gov The results are often visualized as contour maps, which show regions where increasing or decreasing steric bulk or modifying electrostatic charge is predicted to enhance biological activity. nih.gov These maps serve as a predictive guide for designing new, more potent derivatives. nih.govnih.gov Statistical validation of these models is crucial to ensure their predictive power for new, untested compounds. nih.govdistantreader.org

| QSAR Study on Indazole Derivatives | Target | Key Findings | Statistical Parameters (Example) |

|---|---|---|---|

| 3D-QSAR on HIF-1α Inhibitors | HIF-1α | Generated steric and electrostatic maps to guide the design of new inhibitors. nih.gov | Validated through various statistical measures generated by partial least square (PLS). nih.gov |

| QSAR for Estrogen Receptor Antagonists | Estrogen Receptor Alpha (ER-α) | Identified that sp²-hybridized carbon and nitrogen atoms are important for binding profiles. researchgate.net | R2pred (predictive ability) value of ~0.6 indicates good external predictability. researchgate.net |

| QSAR for SAH/MTAN Inhibitors | SAH/MTAN | Developed a model explaining 85.2% of the variance in inhibitory activity. nih.gov | R2 = 0.852, Q2 (cross-validated r2) = 0.781, R2pred = 0.685. nih.govdistantreader.org |

Preclinical Research Applications and Target Engagement of 5 Methoxy 1h Indazol 3 Yl Methanamine Derivatives

Investigation of Biological Target Interactions

The versatility of the 5-methoxy-1H-indazole core structure has led to its exploration against a range of biological targets, including transport proteins, kinases, and other enzymes and receptors.

Antagonism of Retinol-Binding Protein 4 (RBP4)

Research into nonretinoid antagonists for Retinol-Binding Protein 4 (RBP4), a transporter for all-trans-retinol, has included derivatives of the 1H-indazole scaffold. In one study, while the unsubstituted 1H-indazole parent compound showed improved RBP4 binding affinity and functional antagonist activity compared to a benchmark, the introduction of a methoxy (B1213986) group at the 5-position was found to be detrimental. Specifically, the (5-Methoxy-1H-indazol-3-yl) derivative exhibited a significant decrease in both RBP4 binding affinity and functional potency in a high-throughput screening (HTS)-compatible time-resolved fluorescence (HTRF) assay. nih.gov This finding suggests that while the indazole core is a viable scaffold for RBP4 antagonism, substitution at the 5-position with a methoxy group is not favorable for this particular biological target.

Kinase Inhibition Profiling (e.g., JNK, GSK-3, ROCK)

The indazole nucleus is recognized as a "privileged" scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets, including protein kinases. nih.gov Various indazole derivatives have been investigated as inhibitors of several kinases, such as c-Jun N-terminal kinase (JNK), Glycogen Synthase Kinase-3 (GSK-3), and Rho-associated coiled-coil containing protein kinase (ROCK). nih.govresearchgate.netnih.gov

JNK Inhibition: The 6-anilino indazole scaffold has been identified as a promising lead for achieving JNK3 selectivity. nih.gov Modifications to this scaffold have been explored to enhance selectivity for JNK3 over other kinases like p38α. nih.gov

GSK-3 Inhibition: A novel class of GSK-3 inhibitors with an indazole core was identified through high-throughput screening. These compounds were found to be ATP-competitive inhibitors with IC50 values in the micromolar range. ontosight.ai Furthermore, quantitative structure-activity relationship (QSAR) studies have been conducted on 5-substituted indazole derivatives to optimize their GSK-3β inhibitory activity. researchgate.net

ROCK Inhibition: Indazoles represent one of the subclasses of ROCK inhibitors. researchgate.net Research by GSK has led to the development of 5-substituted indazole ROCK inhibitors. The optimization of these compounds focused on improving potency and oral bioavailability. For instance, a trifluoromethylphenyl analog demonstrated improved ROCK-I potency.

While the broader class of indazole derivatives has shown significant potential as kinase inhibitors, specific inhibitory data for (5-Methoxy-1H-indazol-3-YL)methanamine against JNK, GSK-3, and ROCK is not extensively reported in the reviewed literature. However, the existing research on related indazole compounds provides a strong rationale for its potential activity and a basis for future investigation.

Table 1: Kinase Inhibition by Indazole Derivatives

| Kinase Target | Indazole Scaffold/Derivative | Reported Activity |

|---|---|---|

| JNK3 | 6-anilino indazole | Lead scaffold for selective inhibition |

| GSK-3 | 1-(4-aminofurazan-3-yl)-5-dialkylaminomethyl-1H- nih.govmdpi.comacs.orgtriazole-4-carboxylic acid derivatives (structurally distinct but conceptually related) | IC50 in the range of 0.1 to 10 µM |

| ROCK-I | 5-Substituted Indazoles (GSK) | Improved potency with trifluoromethylphenyl substitution |

Exploration of Other Enzyme and Receptor Binding Activities

The therapeutic potential of the 5-methoxy-1H-indazole scaffold extends beyond RBP4 and kinases, with derivatives showing activity at various other enzymes and receptors.

Serotonin (B10506) Receptor Agonism: The direct 1H-indazole analog of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a potent serotonin receptor 2A (5-HT2A) agonist, has been synthesized and characterized. nih.govacs.org This compound, structurally related to this compound, was found to be a moderately potent 5-HT2A agonist. nih.govacs.org However, it also displayed significant agonist activity at the 5-HT2B receptor, which is associated with a risk of cardiotoxicity. nih.govacs.org

Cholecystokinin-A (CCK-A) Receptor Agonism: A series of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines have been developed as potent and orally active CCK-A agonists. nih.gov These compounds were designed to explore the pharmacophores affecting agonist activity and receptor selectivity. nih.gov

Other Enzyme Inhibition: Indazole derivatives have been investigated for their inhibitory effects on other enzymes as well. For instance, certain nitro-1H-indazole derivatives have been shown to inhibit both monoamine oxidase B (MAO-B) and neuronal nitric oxide synthase (nNOS). acs.org

Table 2: Other Enzyme and Receptor Interactions of Indazole Derivatives

| Target | Derivative Class | Observed Effect |

|---|---|---|

| Serotonin Receptor 2A/2B | Indazole analog of 5-MeO-DMT | Agonist activity |

| CCK-A Receptor | 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines | Potent, orally active agonists |

| MAO-B and nNOS | Nitro-1H-indazoles | Inhibition |

In Vitro Pharmacological Characterization

The preclinical evaluation of drug candidates involves assessing their pharmacological properties in in vitro systems to predict their in vivo behavior.

Assessment of Metabolic Stability in Preclinical Models

Metabolic stability is a critical parameter in drug discovery, influencing a compound's half-life and oral bioavailability. Indazoles are often considered as bioisosteres for indoles and have been reported to offer advantages in terms of metabolic stability. nih.gov However, the introduction of substituents can significantly alter the metabolic profile.

In a study focused on improving the metabolic stability of an indomethacin (B1671933) amide derivative, which contains a 5-methoxy-indole core, it was found that the 5-methoxy group was a potential site for metabolism (O-demethylation). researchgate.net While this study was on an indole (B1671886), it provides insights into the potential metabolic fate of the structurally similar 5-methoxy-1H-indazole moiety. Another study on 1,5-dihydrobenzo[e] nih.govontosight.aioxazepin-2(3H)-ones noted that the introduction of a methoxy substituent led to a decrease in metabolic stability. mdpi.com

These findings suggest that while the indazole core itself may be metabolically robust, the 5-methoxy group in this compound derivatives could be a "metabolic soft spot," susceptible to enzymatic degradation in preclinical models. Further studies using liver microsomes or hepatocytes would be necessary to definitively characterize the metabolic stability of this specific compound and its derivatives.

Structure-Activity Relationship (SAR) Elucidation for Biological Potency

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the potency and selectivity of a chemical series. For derivatives of this compound, SAR studies have provided valuable insights.

As previously mentioned in the context of RBP4 antagonism, the substitution at the 5-position of the 1H-indazole ring is a critical determinant of activity. The finding that a 5-methoxy group significantly diminishes RBP4 binding and functional potency is a key piece of SAR information. nih.gov This suggests that for this particular target, a smaller or electronically different substituent at the 5-position may be preferred.

In the development of GSK-3 inhibitors, SAR studies on a class of compounds identified that bioisosteric structural moieties play a crucial role in their inhibitory activity. ontosight.ai For ROCK inhibitors based on a 5-substituted indazole scaffold, the nature of the substituent at the 5-position was found to influence both potency and pharmacokinetic properties.

The SAR for serotonin receptor agonism in the indazole analogs of tryptamines also highlights the importance of the 5-substituent. The 5-methoxy and 5-hydroxy analogs were among the more potent compounds for 5-HT2A, aligning with the known SAR of their tryptamine (B22526) counterparts. nih.govacs.org

Impact of Substituent Modifications on Biological Activity

The biological activity of indazole derivatives is significantly influenced by the nature and position of various substituents on the core indazole scaffold. Preclinical studies have systematically explored these structure-activity relationships (SAR) to optimize the potency and selectivity of these compounds for various therapeutic targets, particularly in oncology.

Research into N-(1H-indazol-6-yl)benzenesulfonamide derivatives as Polo-like kinase 4 (PLK4) inhibitors has demonstrated that modifications to the benzene (B151609) ring are critical for activity. nih.gov Initial screening showed that introducing a methyl substituent at the para-position of the benzene ring resulted in a compound (K02) with high activity (IC50 = 12.4 nM). nih.gov Further exploration of halogen substituents revealed that activity increased with the atomic volume of the halogen, with a bromine atom substitution (compound K07) yielding excellent potency (IC50 = 23.6 nM). nih.gov However, this trend did not continue indefinitely; the introduction of a larger iodine atom led to a significant decrease in inhibitory activity, suggesting a finite volume in the target's binding pocket. Similarly, bulky groups like para-trifluoromethoxy and para-methoxy also reduced activity. nih.gov

In the development of anti-cancer agents, a series of indazole derivatives were synthesized and evaluated for their in vitro antiproliferative activity. One compound, designated 2f, which features a substituted indazole core, showed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. rsc.org SAR studies on 3-substituted 1H-indazoles designed as IDO1 enzyme inhibitors indicated that both the 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position were crucial for strong in vitro inhibitory activity. nih.gov Another study focusing on FGFR1 inhibitors found that an N-ethylpiperazine group was important for both enzyme inhibitory and cellular activity. nih.gov

The following table summarizes the impact of specific substituent modifications on the biological activity of various indazole derivatives as reported in preclinical studies.

| Compound Series | Target/Activity | Key Substituent Modification | Observed Impact on Activity (IC50) |

| N-(1H-indazol-6-yl)benzenesulfonamides | PLK4 Inhibition | p-methyl on benzene ring (K02) | High activity (12.4 nM) nih.gov |

| N-(1H-indazol-6-yl)benzenesulfonamides | PLK4 Inhibition | p-bromo on benzene ring (K07) | Excellent activity (23.6 nM) nih.gov |

| N-(1H-indazol-6-yl)benzenesulfonamides | PLK4 Inhibition | p-iodo on benzene ring | Marked reduction in activity nih.gov |

| N-(1H-indazol-6-yl)benzenesulfonamides | PLK4 Inhibition | p-trifluoromethoxy or p-methoxy | Notable decline in activity nih.gov |

| General Indazole Derivatives | Antiproliferative | Specific undisclosed substitutions (Compound 2f) | Potent growth inhibition (0.23–1.15 μM) rsc.org |

| 6-(phenyl)-1H-indazol-3-amine Derivatives | FGFR1 Inhibition | N-ethylpiperazine group | Important for enzyme and cellular activity nih.gov |

Positional and Stereochemical Effects on Target Engagement

The specific placement of functional groups on the indazole ring and the stereochemistry of the molecule are critical factors that determine how these derivatives engage with their biological targets. The three-dimensional arrangement of atoms can dictate the binding affinity and selectivity of a compound.

For instance, in the design of inhibitors, the strategic placement of substituents is used to occupy specific pockets within the target protein. In the development of PLK4 inhibitors, a benzenesulfonamide (B165840) fragment was added to the indazole core specifically to occupy a hydrophobic pocket near the DFG motif of the kinase. nih.gov Further modifications extending into the solvent-exposed region of the target were explored to enhance activity and stability. The addition of a 3-ethenylpyridine group in this solvent-accessible region led to compound K22, which demonstrated superior performance with a remarkable PLK4 inhibitory activity (IC50 = 0.1 nM). nih.gov This highlights the importance of positional modifications that interact with distinct regions of the enzyme's active site.

Studies on benzimidazole-derived carboxamides, which share structural similarities with indazoles, also underscore the importance of substituent positioning. Research has confirmed that the type of substituents on the core heterocyclic ring and their position on an attached phenyl ring strongly impact biological activity. mdpi.com The emphasis on substituents at the 5(6) position of the benzimidazole (B57391) core is crucial for elucidating SAR, as it influences the compound's interaction with biological targets. mdpi.com While specific stereochemical studies on this compound were not detailed in the reviewed literature, the development of C3-substituted 1H-indazoles with quaternary stereocenters has been noted as a significant area of synthesis, creating chiral molecules whose enantiomers could exhibit different biological activities. pnrjournal.com

The table below illustrates how positional modifications can affect target engagement and subsequent biological activity.

| Compound Series | Target | Positional Modification | Effect on Target Engagement | Resulting Activity (IC50) |

| N-(1H-indazol-6-yl)benzenesulfonamides | PLK4 | Benzenesulfonamide fragment | Occupies hydrophobic pocket near DFG motif nih.gov | 977.6 nM (initial lead compound K01) nih.gov |

| N-(1H-indazol-6-yl)benzenesulfonamides | PLK4 | 3-ethenylpyridine group | Extends into the solvent-exposed region nih.gov | 0.1 nM (optimized compound K22) nih.gov |

| Benzimidazole-derived carboxamides | Various | Substituents at 5(6) position | Influences interaction with biological targets mdpi.com | Variable, dependent on specific substituent mdpi.com |

Mechanistic Studies of Biological Action for Indazole Derivatives

Indazole derivatives exert their biological effects through a variety of mechanisms, often by modulating the activity of key proteins involved in disease pathways. Preclinical studies have elucidated several of these mechanisms, particularly in the contexts of cancer and inflammation.

In oncology, indazole derivatives frequently function as kinase inhibitors. rsc.org For example, the potent antiproliferative effects of the indazole derivative 2f in breast cancer cells have been linked to the induction of apoptosis. rsc.org Mechanistic investigations revealed that treatment with 2f led to the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. rsc.org Furthermore, compound 2f was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in cancer cells. rsc.org This compound also demonstrated an ability to disrupt cancer cell migration and invasion, which was associated with a reduction in matrix metalloproteinase-9 (MMP-9) and an increase in its inhibitor, TIMP2. rsc.org Other indazole-based compounds have been shown to inhibit Bcr-Abl, a tyrosine kinase implicated in leukemia. nih.gov

Beyond kinase inhibition, indazole derivatives can modulate other pathways. A new class of 5-((1H-indazol-3-yl)methylene)-2-thioxoimidazolidin-4-one derivatives has been identified as agonists of the Aryl hydrocarbon receptor (AHR). researchgate.net The most active compound in this series, 24e, was shown to regulate the expression of CYP1A1 by activating the AHR pathway. researchgate.net This mechanism is being explored for its therapeutic potential in immune-related skin diseases like psoriasis. researchgate.net

In the realm of inflammation, the mechanism of action for some indazole derivatives is thought to involve interference in the cyclooxygenase (COX) pathway. biotech-asia.org This is supported by observations of maximum anti-inflammatory activity in preclinical models that align with the inhibition of prostaglandin (B15479496) biosynthesis. biotech-asia.org

Future Directions and Emerging Research Avenues for 5 Methoxy 1h Indazol 3 Yl Methanamine

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of indazole derivatives is a well-established field, yet there remains a continuous demand for more sustainable and efficient methods. benthamdirect.combohrium.com Future efforts will likely focus on green chemistry principles to reduce the environmental impact of synthetic processes.

Recent advancements in the synthesis of the core indazole ring include methods that utilize environmentally benign catalysts and solvents. For instance, the use of lemon peel powder as a natural, green, and efficient catalyst for the synthesis of 1H-indazoles under ultrasound irradiation has been reported, offering good yields. researchgate.net Another approach involves a silver(I)-mediated intramolecular oxidative C–H bond amination, which is particularly effective for creating a variety of 3-substituted 1H-indazoles. nih.gov

Transition metal-catalyzed reactions, such as palladium-catalyzed C-H amination, have also been instrumental in constructing the 1H-indazole core. nih.gov These catalyst-based approaches have significantly advanced the synthesis of a wide range of indazole derivatives. benthamdirect.combohrium.com The development of such innovative synthetic strategies will be crucial for the cost-effective and environmentally responsible production of (5-Methoxy-1H-indazol-3-YL)methanamine and its analogues for further research and potential clinical applications.

Future research in this area could explore:

Flow chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability compared to traditional batch methods.

Biocatalysis: The use of enzymes as catalysts could provide high selectivity and milder reaction conditions.

Photoredox catalysis: This emerging field in organic synthesis could enable novel bond formations under mild conditions.

Advanced Computational Design and Optimization of Novel Analogues

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new drug candidates. biotech-asia.org For this compound, computational approaches can be employed to design novel analogues with improved potency, selectivity, and pharmacokinetic properties.

Techniques such as molecular docking and Density Functional Theory (DFT) are already being used to study indazole derivatives. rsc.orgrsc.org For example, molecular docking has been used to investigate the binding of indazole scaffolds to tyrosine kinase VEGFR-2, a target in cancer therapy. biotech-asia.org Similarly, docking studies have provided a theoretical rationale for the structural optimization of benzimidazole (B57391) derivatives containing an indazole fragment as potent FLT3 inhibitors for acute myeloid leukemia. tandfonline.com

These computational methods can be applied to this compound to:

Predict binding affinities: Docking simulations can predict how well novel analogues will bind to specific biological targets.

Optimize pharmacophores: Computational models can help identify the key structural features required for biological activity, guiding the design of more potent compounds.

Predict ADMET properties: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of new analogues, helping to prioritize compounds for synthesis and experimental testing. biotech-asia.org

The following table summarizes some computational approaches applied to indazole derivatives:

| Computational Technique | Application in Indazole Research | Reference |

| Molecular Docking | Predicting binding modes and energies of indazole derivatives with protein targets like VEGFR-2 and FLT3. | biotech-asia.orgtandfonline.com |

| DFT Analysis | Determining the geometrical optimization and electronic properties of novel indazole derivatives. | rsc.org |

| ADMET Prediction | In silico evaluation of the pharmacokinetic and toxicity profiles of newly designed indazole scaffolds. | biotech-asia.org |

Identification and Validation of New Biological Targets and Pathways

The indazole nucleus is a versatile scaffold found in numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.gov While much is known about the biological activities of indazole derivatives, the full spectrum of their molecular targets and mechanisms of action remains an active area of research.

Derivatives of the indazole scaffold have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.gov For instance, indazole-based compounds have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and Anaplastic Lymphoma Kinase (ALK). nih.gov The 1H-indazole-3-amine structure, in particular, is recognized as an effective hinge-binding fragment for tyrosine kinases. nih.gov

Future research on this compound should aim to:

Uncover novel targets: Utilize unbiased screening approaches, such as chemical proteomics, to identify new protein binding partners.

Elucidate mechanisms of action: Investigate the downstream signaling pathways affected by the compound to understand its cellular effects. For example, some indazole derivatives have been shown to induce apoptosis and affect the p53/MDM2 pathway in cancer cells. nih.govrsc.org

Explore new therapeutic areas: Based on newly identified targets and pathways, investigate the potential of this compound and its analogues for treating a broader range of diseases beyond the currently explored indications.

Integration with High-Throughput Screening and Chemical Biology Platforms

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a variety of biological assays, making it a cornerstone of modern drug discovery. nih.govrsc.org Integrating this compound and a library of its rationally designed analogues into HTS campaigns can significantly accelerate the discovery of new biological activities and lead compounds. cijournal.ru

HTS platforms can be used to:

Screen for new activities: Test the compound library against a diverse panel of cellular and biochemical assays to identify unexpected therapeutic opportunities.

Identify selective compounds: Screen against panels of related targets (e.g., a kinome-wide screen) to identify analogues with high selectivity, which can lead to improved safety profiles.

Develop structure-activity relationships (SAR): The data generated from screening a library of analogues can provide valuable insights into the relationship between chemical structure and biological activity, guiding further optimization efforts. nih.gov

Chemical biology platforms, which utilize small molecules to probe biological systems, can also be leveraged. This compound-based chemical probes could be developed to study the function of specific proteins or pathways in living cells.

The integration of this compound with these advanced platforms will be essential for systematically exploring its pharmacological potential and for the efficient discovery of novel drug candidates.

Q & A

Q. What are the optimal synthetic routes for (5-Methoxy-1H-indazol-3-yl)methanamine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions between appropriately substituted indazole precursors and methanamine derivatives. For example, 5-methoxyindazole intermediates can be functionalized at the 3-position via nucleophilic substitution or reductive amination. Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Reaction optimization may include varying solvents (e.g., DMF, THF), temperatures (reflux vs. room temperature), and catalysts (e.g., Pd-based catalysts for cross-coupling steps). Yield improvements are typically tracked via HPLC or TLC .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Analytical Techniques :

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., methoxy group at C5, methanamine at C3).

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.

- Mass Spectrometry (ESI-MS): Verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₁N₃O).

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs for refinement) provides unambiguous structural confirmation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Storage : Store in amber glass containers at 2–8°C under inert gas (argon/nitrogen) to prevent degradation.

- Emergency Measures : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline .

Advanced Research Questions

Q. How can crystallographic data for this compound derivatives be refined to resolve ambiguities in electron density maps?

- Methodological Answer : Use SHELXL for refinement, adjusting parameters such as:

- Displacement parameters (ADPs) for disordered atoms.

- Hydrogen bonding networks (e.g., methanamine NH₂ interactions with solvent molecules).

- Twinned crystals : Apply the TWIN/BASF commands in SHELXTL to model twinning ratios. Validate with R-factor convergence (<5% discrepancy) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times).

- Dose-Response Analysis : Use Hill plots to compare EC₅₀ values across studies.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects, impurities). Reference frameworks from qualitative data contradiction analysis .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions (e.g., serotonin receptors).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of binding poses.

- QM/MM : Combine quantum mechanics (DFT) and molecular mechanics to refine electronic interactions at active sites.

Q. What mechanistic insights can be gained from studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stress Testing : Incubate samples at pH 2–12 (37°C) and analyze degradation products via LC-MS.

- Kinetic Studies : Plot degradation rates (Arrhenius equation) to predict shelf-life.